6-bromo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
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Overview
Description
6-bromo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with a brominated thioketone under acidic conditions to form the desired quinazolinone structure. The reaction is typically carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted quinazolinone derivatives.
Scientific Research Applications
6-bromo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-bromo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or proteases, which are involved in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
- 6-fluoro-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
- 6-iodo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
Uniqueness
6-bromo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Properties
Molecular Formula |
C8H11BrN2OS |
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Molecular Weight |
263.16 g/mol |
IUPAC Name |
6-bromo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C8H11BrN2OS/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h4-6H,1-3H2,(H2,10,11,12,13) |
InChI Key |
RGMWHKNMLKBVNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1Br)C(=O)NC(=S)N2 |
Origin of Product |
United States |
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